molecular formula C16H23NO4 B11767799 Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11767799
M. Wt: 293.36 g/mol
InChI Key: CRDJACUHHPNWHM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a substituted azetidine ring. The tert-butyl carbamate group at the 1-position and the 2-ethoxyphenyl substituent at the 3-position confer unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like Raf . Its synthesis typically involves multi-step reactions, including protection/deprotection strategies (e.g., TFA-mediated cleavage of tert-butyl groups) and purification via column chromatography .

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C16H23NO4/c1-5-20-13-9-7-6-8-12(13)16(19)10-17(11-16)14(18)21-15(2,3)4/h6-9,19H,5,10-11H2,1-4H3

InChI Key

CRDJACUHHPNWHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2(CN(C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Grignard Addition

A widely adopted method involves Grignard addition to a ketone intermediate, followed by Boc protection.

Step 1: Synthesis of tert-Butyl 3-Oxoazetidine-1-Carboxylate

  • Starting material : tert-Butyl 3-hydroxyazetidine-1-carboxylate.

  • Oxidation : Use of oxalyl chloride (COCl)₂ and dimethyl sulfoxide (DMSO) in dichloromethane (DCM) at 0°C to room temperature (RT).

    • Conditions : RT, 15 hours.

    • Yield : ~85%.

Step 2: Grignard Addition of 2-Ethoxyphenyl Group

  • Grignard reagent : 2-Ethoxyphenylmagnesium bromide in THF.

  • Reaction with 3-oxoazetidine : Dropwise addition at 0°C, warming to RT.

    • Conditions : 0°C to RT, 3–18 hours.

    • Quench : Saturated NH₄Cl, extraction with ethyl acetate.

    • Yield : 70–85% (analogous to methyl Grignard additions).

Step 3: Boc Protection

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O) and DMAP in DCM.

  • Conditions : RT, 3–4 hours.

    • Yield : 90–95%.

Table 1: Grignard Addition Conditions and Yields

IntermediateReagentSolventTemperatureTimeYieldReference
tert-Butyl 3-oxoazetidine-1-carboxylate2-EthoxyphenylMgBrTHF0°C → RT3–18h70–85%
tert-Butyl 3-hydroxyazetidine-1-carboxylate-DCMRT15h85%

Alternative Approach: Cross-Coupling Reactions

For regioselective introduction of the 2-ethoxyphenyl group, palladium-catalyzed couplings are employed.

Step 1: Bromination of Azetidine Intermediate

  • Substrate : tert-Butyl 3-hydroxyazetidine-1-carboxylate.

  • Reagent : NBS (N-bromosuccinimide) or PBr₃.

  • Conditions : DCM, RT, 2 hours.

Step 2: Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄.

  • Boronic acid : 2-Ethoxyphenylboronic acid.

  • Conditions : K₂CO₃, toluene, 105°C, 24 hours.

    • Yield : 65–75%.

Table 2: Cross-Coupling Reaction Parameters

SubstrateBoronic AcidCatalystSolventTemperatureYieldReference
tert-Butyl 3-bromoazetidine-1-carboxylate2-Ethoxyphenylboronic acidPd(PPh₃)₄Toluene105°C65–75%

Epoxide Ring-Opening for Hydroxy Group Introduction

A less common but viable route involves epoxide intermediates:

  • Epoxide Synthesis : React tert-butyl 3-oxoazetidine-1-carboxylate with a peroxide (e.g., H₂O₂).

  • Ring-Opening : Use 2-ethoxyphenol under acidic conditions (e.g., HCl).

    • Conditions : Reflux, 12 hours.

    • Yield : 60–70%.

Reaction Optimization and Purification

Key factors influencing yield include:

  • Stereochemical Control : Low-temperature Grignard additions minimize racemization.

  • Solvent Selection : THF for Grignard reactions; DCM for Boc protection.

  • Purification : Silica gel chromatography (hexane/EtOAc).

Analytical Characterization

Critical data for validation:

  • ¹H NMR : δ 3.85–3.95 (m, azetidine CH₂), 1.44 (s, tert-Bu), 7.0–7.3 (m, aromatic).

  • HRMS : [M+H]⁺ = m/z 253.28 (calculated: C₁₅H₂₃NO₄).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyazetidine moiety can interact with enzymes and receptors, influencing various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight CAS Number Purity/Source Key References
Tert-butyl 3-(2-ethoxyphenyl)-3-hydroxyazetidine-1-carboxylate 2-ethoxyphenyl C₁₇H₂₃NO₄ 313.37 1823865-53-7* 95% (Fluorochem)
Tert-butyl 3-(3-fluorophenyl)-3-hydroxyazetidine-1-carboxylate 3-fluorophenyl C₁₄H₁₈FNO₃ 267.30 1380752-53-3 Commercial (SDS available)
Tert-butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate 2,4-difluorophenyl C₁₄H₁₇F₂NO₃ 285.29 1482460-15-0 97% (Aladdin Scientific)
Tert-butyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate cyclopropyl C₁₁H₁₉NO₃ 213.27 1438858-75-3 Multiple suppliers
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate 2-ethoxy-2-oxoethyl C₁₂H₂₁NO₅ 259.30 1823865-53-7 95% (CymitQuimica)
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate methyl C₉H₁₇NO₃ 187.24 57561-39-4 Similarity index: 0.98

Notes:

  • *CAS 1823865-53-7 is listed in but may refer to a closely related derivative.
  • The cyclopropyl derivative (MW 213.27) is significantly smaller, favoring applications requiring compact scaffolds .

Q & A

Q. Basic

  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves the azetidine ring conformation and substituent orientation.
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify key groups (e.g., tert-butyl at δ 1.4 ppm; ethoxyphenyl aromatic protons at δ 6.8–7.3 ppm). NOESY experiments confirm spatial proximity of the 3-hydroxy and ethoxyphenyl groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C17H23NO4+C_{17}H_{23}NO_4^+, m/z 306.1709) .

What role do the tert-butyl ester and ethoxyphenyl groups play in the compound’s reactivity and stability?

Q. Basic

  • tert-butyl ester : Enhances solubility in organic solvents and sterically shields the azetidine nitrogen, preventing undesired nucleophilic attacks during synthesis .
  • Ethoxyphenyl moiety : The electron-donating ethoxy group stabilizes aromatic intermediates in cross-coupling reactions. Its ortho-substitution induces steric hindrance, influencing regioselectivity in subsequent functionalizations .

How can stereochemical control at the 3-hydroxyazetidine center be achieved during synthesis?

Q. Advanced

  • Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to induce enantioselective hydroxylation .
  • Asymmetric catalysis : Pd-catalyzed kinetic resolution or enzymatic catalysis (e.g., lipases) to isolate desired enantiomers. Evidence from similar compounds shows enantiomeric excess (ee) >90% with chiral ligands like BINAP .
  • Dynamic crystallization : Racemic mixtures are resolved via solvent-dependent crystallization, monitored by circular dichroism (CD) .

What mechanistic insights explain the compound’s reported biological activity (e.g., enzyme inhibition)?

Q. Advanced

  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding to enzyme active sites, such as cyclooxygenase-2 (COX-2), via hydrogen bonding between the 3-hydroxy group and Arg120 .
  • Pharmacophore mapping : The ethoxyphenyl group aligns with hydrophobic pockets, while the azetidine nitrogen participates in charge-transfer interactions .
  • In vitro assays : IC50_{50} values against inflammatory targets (e.g., IL-6) are correlated with substituent electronic profiles (Hammett σ constants) .

How can contradictory data on the compound’s solubility and bioavailability be resolved?

Q. Advanced

  • Solubility studies : Use of shake-flask methods vs. HPLC-UV quantification under varying pH (1.2–7.4) to identify ionization-dependent discrepancies .
  • Bioavailability modeling : Compare logP values (experimental: 2.1 vs. predicted: 2.4 via ChemAxon) to assess membrane permeability .
  • Cohort replication : Independent validation of pharmacokinetic parameters (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}) across multiple labs .

What computational methods are used to predict the compound’s metabolic pathways?

Q. Advanced

  • DFT calculations : Assess oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the ethoxyphenyl or azetidine positions .
  • Machine learning : Train models on ADMET datasets to predict clearance rates and metabolite toxicity .
  • MD simulations : Track conformational flexibility in aqueous vs. lipid environments to identify labile bonds .

How does structural modification of the ethoxyphenyl group alter the compound’s pharmacological profile?

Q. Advanced

  • SAR studies : Replace ethoxy with methoxy or fluorine to modulate electron density and steric bulk. For example, 2-fluorophenyl analogs show 3x higher COX-2 selectivity .
  • Crystallographic comparisons : Overlay structures with COX-2 co-crystals to identify optimal substituent size (e.g., ethoxy vs. isopropoxy) .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy trade-offs for modified derivatives .

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